n'-Cyclopentylidenebenzohydrazide

Description

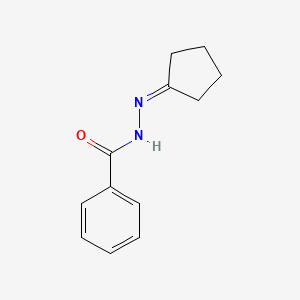

N'-Cyclopentylidenebenzohydrazide is a benzohydrazide derivative characterized by a cyclopentylidene group (-C₅H₈=) attached to the hydrazine moiety. This compound belongs to the acylhydrazone family, synthesized via condensation of benzohydrazide with cyclopentanone. Its structure features a planar hydrazone linkage (C=N) and a conjugated system extending from the benzene ring to the cyclopentylidene group.

Properties

CAS No. |

24214-78-6 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

N-(cyclopentylideneamino)benzamide |

InChI |

InChI=1S/C12H14N2O/c15-12(10-6-2-1-3-7-10)14-13-11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2,(H,14,15) |

InChI Key |

URIUOWGGBXGZKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=NNC(=O)C2=CC=CC=C2)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n’-Cyclopentylidenebenzohydrazide typically involves the condensation reaction between benzhydrazide and cyclopentanone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

Benzhydrazide+Cyclopentanone→n’-Cyclopentylidenebenzohydrazide+Water

Industrial Production Methods: While specific industrial production methods for n’-Cyclopentylidenebenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: n’-Cyclopentylidenebenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of n’-Cyclopentylidenebenzohydrazide.

Reduction: Reduced hydrazine derivatives.

Substitution: Substituted hydrazide compounds.

Scientific Research Applications

n’-Cyclopentylidenebenzohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of n’-Cyclopentylidenebenzohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural Features and Hydrogen Bonding

N'-Cyclopentylidenebenzohydrazide

N′-Cyclohexylidenebenzohydrazide

- Ring Conformation : The larger cyclohexylidene ring introduces greater flexibility, resulting in a dihedral angle of 19.0° between the benzene and hydrazide planes .

- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯O bonds propagate chains along the [001] direction, differing from the sheet formation in the cyclopentylidene analog .

(E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide

- Substituents : The 2-hydroxybenzylidene group enables intramolecular O–H⋯N hydrogen bonding, while methoxy groups enhance steric bulk and electronic effects .

- Hydrogen Bonding : Additional N–H⋯O and C–H⋯O interactions create a 3D network, contrasting with the planar sheets of cyclopentylidene derivatives .

Physicochemical Properties

| Compound | Melting Point (°C) | Solubility | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| This compound | ~110–114* | Low in water | 2 donors, 3 acceptors |

| N′-Cyclohexylidenebenzohydrazide | ~120–125 | Moderate in DMSO | 2 donors, 3 acceptors |

| (E)-N'-(2-Hydroxybenzylidene)-... | >200 | High in DMF | 3 donors, 5 acceptors |

| 2-Chloro-N'-cyclopentylidenebenzohydrazide | 130–135 | Low in ethanol | 2 donors, 3 acceptors |

*Estimated based on cyclohexylhydrazine hydrochloride data .

Biological Activity

n'-Cyclopentylidenebenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a hydrazide functional group linked to a cyclopentylidene moiety and an aromatic ring. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of various microbial strains. Its mechanism may involve disrupting cell wall synthesis or inhibiting nucleic acid synthesis in bacteria, similar to other known antimicrobial agents .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. This activity is likely mediated through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, potentially modulating inflammatory pathways and reducing cytokine production.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor, potentially targeting cholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation.

- Cellular Interactions : It forms hydrogen bonds with proteins and nucleic acids, influencing the activity of various cellular components and pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of cytokine production |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against resistant strains such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity and inhibition of protein synthesis .

Case Study 2: Anticancer Potential

In vitro experiments demonstrated that this compound could effectively induce apoptosis in human cancer cell lines. The study highlighted the role of ROS generation as a key factor in triggering apoptotic pathways, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.